
4-(2-Formamidophenyl)-4-oxobutanoic acid
Overview
Description
4-(2-Formamidophenyl)-4-oxobutanoic acid, also known as N-formylkynurenine, is a derivative of kynurenine. It is an important intermediate in the kynurenine pathway, which is involved in the metabolism of tryptophan. This compound has a molecular formula of C₁₁H₁₂N₂O₄ and a molecular weight of 236.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Formamidophenyl)-4-oxobutanoic acid typically involves the formylation of kynurenine. One common method is the reaction of kynurenine with formic acid under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to increase yield and reduce production costs. specific industrial processes are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4-(2-Formamidophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amino derivatives.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2-Formamidophenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a role in the study of the kynurenine pathway and its implications in diseases such as neurodegenerative disorders.
Medicine: Research on this compound contributes to understanding the metabolism of tryptophan and its impact on human health.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Formamidophenyl)-4-oxobutanoic acid involves its role in the kynurenine pathway. It is formed by the oxidation of kynurenine and subsequently converted to other metabolites. This compound interacts with various enzymes and receptors involved in tryptophan metabolism, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Kynurenine: A precursor in the kynurenine pathway.
3-Hydroxykynurenine: Another intermediate in the pathway.
Anthranilic acid: A metabolite in the tryptophan degradation pathway.
Uniqueness
4-(2-Formamidophenyl)-4-oxobutanoic acid is unique due to its specific role in the kynurenine pathway and its potential implications in various biological processes and diseases. Its formyl group distinguishes it from other similar compounds, providing unique reactivity and applications in research .
Properties
IUPAC Name |
4-(2-formamidophenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-7-12-9-4-2-1-3-8(9)10(14)5-6-11(15)16/h1-4,7H,5-6H2,(H,12,13)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREZIFMYXDIZJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482886 | |
Record name | 4-(2-Formamidophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35402-54-1 | |
Record name | 4-(2-Formamidophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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